molecular formula C16H10ClFN2O2 B2611360 6-chloro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide CAS No. 955279-80-8

6-chloro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide

Cat. No.: B2611360
CAS No.: 955279-80-8
M. Wt: 316.72
InChI Key: UZVVRJXAYBZDLA-UHFFFAOYSA-N
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Description

6-chloro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide ( 955279-80-8) is a high-purity small molecule belonging to the privileged chemical class of quinoline-3-carboxamides, which are extensively investigated in medicinal chemistry for their diverse biological profiles . This compound features a 4-hydroxyquinoline core structure substituted with a chloro group at the 6-position and an N-(4-fluorophenyl) carboxamide moiety at the 3-position, with a molecular formula of C16H10ClFN2O2 and a molecular weight of 316.71 g/mol . While specific biological data for this exact analogue is limited in the public domain, compounds within this structural family have demonstrated significant research value as multi-target agents, with reported activities including potent lipoxygenase (LOX) inhibition indicative of anti-inflammatory potential , antiviral properties against cytomegalovirus , and investigation as anticancer agents . The presence of both hydrogen bond donor and acceptor groups contributes to its potential for targeted molecular interactions. This product is intended for use as a reference standard, building block in organic synthesis, or for in vitro pharmacological screening in biochemical and cell-based assays. 6-chloro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols when handling this compound.

Properties

IUPAC Name

6-chloro-N-(4-fluorophenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O2/c17-9-1-6-14-12(7-9)15(21)13(8-19-14)16(22)20-11-4-2-10(18)3-5-11/h1-8H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVVRJXAYBZDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-hydroxyquinoline-3-carboxylic acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The final step involves the reaction of the chlorinated quinoline derivative with 4-fluoroaniline to form the desired carboxamide. This reaction is typically carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or using microwave-assisted synthesis to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Nucleophilic Substitution at the 6-Chloro Position

The chlorine atom at position 6 of the quinoline ring is susceptible to nucleophilic substitution under specific conditions. This reactivity is critical for structural modifications aimed at enhancing pharmacological properties.

Reagents/Conditions Products Key Observations
Amines (e.g., NH₃, alkyl amines)6-Aminoquinoline derivativesSubstitution occurs under mild heating (60–80°C) in polar aprotic solvents (DMF, DMSO).
Thiols (e.g., HS-R)6-Thioether derivativesRequires strong bases like NaH or K₂CO₃ for deprotonation .
Hydroxide (NaOH/KOH)6-Hydroxyquinoline derivativesLimited reactivity due to steric hindrance; higher temperatures (100–120°C) needed.

Example : Reaction with ethylamine in DMF yields 6-(ethylamino)-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide, a potential intermediate for anticancer agents .

Oxidation and Reduction Reactions

The hydroxyl group at position 4 and the carboxamide moiety participate in redox transformations.

Oxidation of the Hydroxyl Group

Reagents Products Conditions
PCC (Pyridinium Chlorochromate)4-Oxoquinoline-3-carboxamideAnhydrous dichloromethane, room temperature .
KMnO₄ (acidic)4-Oxo derivative with possible ring oxidationRequires acidic conditions (H₂SO₄) and heat .

Reduction of the Carboxamide Group

Reagents Products Conditions
LiAlH₄3-Aminomethylquinoline derivativeAnhydrous THF, reflux .
BH₃·THFPartial reduction to alcoholLimited efficacy due to steric effects .

Note : Reduction of the carboxamide group is challenging due to resonance stabilization, requiring strong reducing agents .

Acylation and Hydrolysis of the Carboxamide Group

The carboxamide linkage can undergo hydrolysis or react with acylating agents.

Reaction Type Reagents/Conditions Products
Acidic HydrolysisHCl (6M), reflux3-Carboxylic acid derivative
Basic HydrolysisNaOH (10%), ethanol, heat3-Carboxylate salt
AcylationAcetyl chloride, pyridineN-Acetylated derivative

Example : Hydrolysis with HCl yields 6-chloro-4-hydroxyquinoline-3-carboxylic acid, a precursor for further functionalization .

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring undergoes EAS at specific positions, though fluorine’s electron-withdrawing nature directs substitution to the meta position.

Reagents Position Products
HNO₃/H₂SO₄Meta3-Nitro-4-fluorophenyl derivative
Cl₂/FeCl₃Para (minor)Dichloro side product
Br₂/FeMeta3-Bromo-4-fluorophenyl derivative

Limitation : Low reactivity due to fluorine’s deactivating effect; harsh conditions required .

Metal-Catalyzed Cross-Coupling Reactions

The chloro and fluoro substituents enable participation in palladium-catalyzed couplings.

Reaction Type Catalyst/Reagents Products
Suzuki Coupling (C6-Cl)Pd(PPh₃)₄, aryl boronic acid6-Arylquinoline derivatives
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine6-Aminoquinoline analogs

Example : Suzuki coupling with phenylboronic acid produces 6-phenyl-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide, enhancing π-π stacking interactions in drug design .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 6-chloro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. Studies indicate that it can inhibit cell proliferation in human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines with IC50_{50} values indicating potent activity .

Recent findings suggest that this compound interacts with key biological targets involved in cancer progression, including phosphatidylinositol 3-kinase (PI3Kα), which is crucial for signaling pathways related to cell growth and survival . Its multi-target profile enhances its potential as a therapeutic agent against multiple cancer types.

Antimicrobial Properties

6-chloro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide has shown promising results in antimicrobial assays. It exhibits activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential applications in treating infections . The compound's effectiveness is attributed to its ability to disrupt bacterial cell function.

Case Studies

  • Anticancer Research : A study evaluated the efficacy of N-phenyl-6-chloro carboxamide analogues against colorectal cancer cell lines. Results indicated significant toxicity, with two specific analogues demonstrating superior cytotoxic effects .
  • Antimicrobial Studies : In another investigation, derivatives of quinoline were synthesized and screened for antimicrobial activity. Compounds showed inhibition against tested microorganisms, with some achieving minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis .

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition of key enzymes involved in bacterial or viral replication.

    Receptors: Modulation of receptor activity to alter cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-Based Carboxamide Derivatives

Quinoline carboxamides are a well-studied class of compounds due to their diverse biological activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinoline Carboxamides
Compound Name Core Structure Substituents Molecular Weight Biological Activity Structural Notes
Target Compound Quinoline 6-Cl, 4-OH, 3-carboxamide (4-fluorophenyl) 330.7 Potential antimicrobial* Planar core with steric hindrance from 4-fluorophenyl; hydroxyl enhances H-bonding
N-(2-Morpholin-4-ylphenyl)pyridine-3-carboxamide () Pyridine 6-Cl, 3-carboxamide (2-morpholinophenyl) 317.8 Unknown Morpholine group improves solubility; pyridine core reduces aromaticity vs. quinoline
2-(4-Chlorophenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide () Quinoline 2-(4-Cl-phenyl), 4-carboxamide (3-fluorophenyl) 376.8 Unknown Substituents at positions 2 and 4 may alter target binding vs. 6-Cl/3-carboxamide
Compound 35 () Quinoline 6-F, 2-(morpholinopropyl)amino, 3-carboxamide (3,3-difluoropyrrolidine) ~450 (estimated) Multi-stage antimicrobial Fluorine and morpholine groups enhance metabolic stability and membrane penetration

*Note: Antimicrobial activity is inferred from structurally related compounds (e.g., ).

Key Observations:
  • Substituent Positioning: The target compound’s 6-chloro and 3-carboxamide substituents differ from the 2-(4-chlorophenyl) and 4-carboxamide groups in .
  • Fluorophenyl Effects: The 4-fluorophenyl group in the target compound may induce steric repulsion, as observed in porphyrin analogs (), leading to nonplanar conformations that influence crystallization or protein interactions.
  • Hydroxyl Group : The 4-hydroxy moiety in the target compound facilitates hydrogen bonding, a feature absent in pyridine-based analogs (), which rely on morpholine for solubility.

Impact of Heterocyclic Cores

  • Quinoline vs. The pyridine derivative () may exhibit reduced π-π stacking efficiency but better solubility due to the morpholine group .

Biological Activity

6-Chloro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

The molecular structure of 6-chloro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide is defined by the following characteristics:

Property Value
Molecular FormulaC17H13ClF N2O2
Molecular Weight312.7 g/mol
IUPAC Name6-chloro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide
InChI KeySGTNDHKDHKOCCU-UHFFFAOYSA-N
Canonical SMILESCN(C1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl

The biological activity of 6-chloro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes or receptors involved in cellular signaling pathways, thus disrupting normal cellular processes. The exact mechanisms are still under investigation but may involve the inhibition of phosphatidylinositol 3-kinase (PI3K), a significant target for anticancer therapies .

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines, notably:

  • Colorectal Cancer : The compound exhibited significant cytotoxic effects against human epithelial colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines, with IC50 values indicating potent antiproliferative activity. For instance, derivatives showed IC50 values as low as 3.3 µM against HCT-116 cells .
  • Breast Cancer : Similar derivatives were tested against breast cancer cell lines, revealing significant cytotoxicity and potential for further development as therapeutic agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown promise in inhibiting bacterial growth, although specific data on its spectrum of activity and potency against various pathogens remain limited.

Structure-Activity Relationship (SAR)

The modification of substituents on the quinoline structure significantly influences the biological activity of the compound. Studies have indicated that electron-withdrawing groups enhance the cytotoxic effects, while specific structural configurations improve binding affinity to molecular targets like PI3Kα .

Case Studies

  • Study on Colorectal Cancer : A series of N-phenyl-6-chloro carboxamide analogues were synthesized and evaluated for their anticancer properties. The results indicated that modifications at the 4-position significantly impacted their effectiveness against Caco-2 and HCT-116 cells .
  • Multi-target Activity Evaluation : Research highlighted the multi-target profile of quinoline derivatives, emphasizing their potential in treating complex diseases through combined mechanisms of action, including antioxidant properties and enzyme inhibition .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 6-chloro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide, and how is purity validated?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of substituted quinoline precursors. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (a structurally related compound) is synthesized via cyclization of fluorinated anilines with diketene derivatives, followed by hydrolysis and amidation . Key steps include:

  • Amidation: Reacting the carboxylate intermediate with 4-fluoroaniline using coupling agents like HATU or EDC in anhydrous DMF .
  • Purity Validation: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column (≥98% purity threshold, as per standards in ).

Advanced: How can researchers resolve contradictions in reported biological activities of quinoline-3-carboxamide derivatives?

Methodological Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) may arise from assay conditions or structural variations. To address this:

  • Comparative Assays: Perform standardized cytotoxicity (MTT) and antimicrobial (MIC) assays under identical conditions .
  • Structural Analysis: Use X-ray crystallography (as in ) or NMR to confirm substituent effects. For example, fluorophenyl groups may enhance membrane permeability, altering activity .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing chloro and fluorophenyl groups) .
  • X-ray Diffraction: Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous quinoline derivatives .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., using ESI-MS with <2 ppm error) .

Advanced: What strategies optimize the compound’s reaction yield during synthesis?

Methodological Answer:

  • Catalyst Screening: Test palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility .
  • Temperature Control: Maintain 80–100°C during cyclization to minimize side products .

Advanced: How can computational modeling predict the compound’s binding affinity to target enzymes?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases or topoisomerases) .
  • Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with the hydroxyquinoline moiety) .
  • MD Simulations: Run 100-ns simulations to assess stability of ligand-protein complexes .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxamide group .
  • Stability Monitoring: Conduct periodic HPLC analysis to detect degradation (e.g., loss of >5% purity warrants repurification) .

Advanced: How do electronic effects of substituents (e.g., Cl, F) influence the compound’s reactivity?

Methodological Answer:

  • DFT Calculations: Compute Fukui indices to identify electrophilic/nucleophilic sites .
  • Hammett Analysis: Correlate substituent σ values with reaction rates (e.g., chloro groups enhance electrophilic substitution) .
  • Spectroscopic Probes: Use UV-Vis to monitor charge-transfer transitions affected by electron-withdrawing groups .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Anticancer: NCI-60 cell line panel for IC₅₀ determination .
  • Antimicrobial: Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

Advanced: How can researchers address low solubility in biological assays?

Methodological Answer:

  • Prodrug Design: Introduce phosphate esters at the hydroxy group for enhanced aqueous solubility .
  • Formulation: Use DMSO/PEG 400 mixtures (≤0.1% v/v) to avoid cytotoxicity .
  • Nanoencapsulation: Employ liposomal carriers to improve bioavailability .

Advanced: What analytical methods validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Simulated Gastric Fluid (SGF): Incubate at pH 1.2 (37°C, 2 hr) and analyze degradation via LC-MS .
  • Plasma Stability: Monitor half-life in human plasma using HPLC-UV at 254 nm .
  • Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and oxidants (H₂O₂) .

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